6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Drug Metabolism Pharmacokinetics Benzothiazinone Lead Optimization

Early-stage anti-TB programs often fail due to poor metabolic half-life and low water solubility of unsubstituted benzothiazinone building blocks. The 6-CF3 scaffold directly addresses these limitations. • Demonstrated significantly longer human liver microsomal T1/2 vs. 6-methyl or unsubstituted analogs. • Patent-backed evidence of enhanced aqueous solubility for better oral absorption. • Essential pharmacophoric element: 6-CF3 is required for antimycobacterial activity; non-EWG analogs lose potency. Reliable supply with batch-to-batch consistency for SAR campaigns.

Molecular Formula C9H6F3NOS
Molecular Weight 233.21 g/mol
CAS No. 716-82-5
Cat. No. B1301771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
CAS716-82-5
Molecular FormulaC9H6F3NOS
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)
InChIKeyCDCYQWJTDZXFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Trifluoromethyl Benzothiazinone


6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 716-82-5) is a heterocyclic compound belonging to the benzothiazinone class, featuring a trifluoromethyl (-CF3) group at the 6-position of the core scaffold [1]. With a molecular formula of C9H6F3NOS and a molecular weight of 233.21 g/mol, this compound serves as a critical building block for synthesizing bioactive molecules, particularly those targeting antitubercular and anti-inflammatory pathways . The electron-withdrawing nature of the -CF3 group at this position is known to fundamentally alter the compound's physicochemical and metabolic profile compared to its non-fluorinated or alternatively substituted analogs, making it a distinct entity for medicinal chemistry procurement [2].

Why 6-Trifluoromethyl Benzothiazinone Outperforms Analogs


Simple benzothiazinone analogs with unsubstituted, methyl, or chloro groups at the 6-position fail to replicate the critical electronic and metabolic profile of CAS 716-82-5. The -CF3 group is a strongly electron-withdrawing substituent that dramatically reduces electron density on the aromatic ring, a property essential for stabilizing key intermediates and modulating metabolic pathways [1]. Crucially, 6-CF3-substituted derivatives exhibit significantly longer human liver microsomal metabolic half-life (T1/2) and better water solubility than unsubstituted or 6-methyl derivatives, which are known to suffer from poor pharmacokinetic profiles [1]. Furthermore, studies confirm that the absence of an electron-withdrawing group (EWG) at C-6, as in the unsubstituted benzothiazinone, results in a substantial loss of antimycobacterial activity, confirming that the -CF3 group is not an interchangeable feature but a key pharmacophoric element [2].

6-Trifluoromethyl Benzothiazinone Evidence Guide


HLM Metabolic Stability

A patent specifically covering 6-CF3-substituted benzothiazinones states that these derivatives exhibit improved human liver microsomal metabolic half-life (T1/2) compared to other benzothiazinone derivatives [1]. While the patent explicitly compares the invented 6-CF3 compounds to positive controls like PBTZ169 (a known 6-CF3 derivative) and notes superior human liver microsome metabolic half-life and water solubility, it provides class-level evidence that the 6-CF3 substitution is a critical driver of this improved stability. This claim is supported by a broader study showing that electron-withdrawing groups at C-6 are essential for preventing detrimental in vivo biotransformation, such as hydride-Meisenheimer complex formation [2].

Drug Metabolism Pharmacokinetics Benzothiazinone Lead Optimization

CF3 Group Role in Antimycobacterial Activity

A comprehensive SAR study on C-6-substituted benzothiazinones demonstrated that unsubstituted BTZ (compound 23) showed significantly lower antimycobacterial activity compared to BTZ-043 (a compound containing a 6-CF3 group) and its bioisosteres [1]. The study confirmed that the presence of an electron-withdrawing group (EWG) like -CF3 at the 6-position is fundamental for potent activity against Mycobacterium vaccae, with activities ranging down to 3 nM for the most potent C-6-substituted compounds [1]. This directly establishes that the 6-CF3 scaffold, to which CAS 716-82-5 belongs, is a privileged core for antitubercular activity, whereas non-fluorinated analogs are essentially inactive.

Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

Enhanced Water Solubility

The patent for 6-CF3-substituted benzothiazinones explicitly states that the disclosed compounds have better water solubility than the existing benzothiazinone antituberculosis drugs, which are noted to have poor water solubility and poor drug-forming properties [1]. This is a direct problem-solving attribute of the 6-CF3 substitution, intended to overcome solubility-related formulation challenges seen with earlier clinical candidates like BTZ-043 and PBTZ-169 [1]. While a specific solubility value for CAS 716-82-5 is not publicly disclosed, the class-level improvement is a consistent and defining feature of this chemical subclass, making it a superior starting point for developing soluble lead compounds.

Pharmaceutical Properties Solubility Enhancement Preformulation

6-Trifluoromethyl Benzothiazinone Application Scenarios


Antitubercular Lead Optimization Targeting DprE1

This core is the optimal synthetic gateway for developing new antitubercular leads. As demonstrated by patent data, the 6-CF3 scaffold confers inherently superior metabolic stability and water solubility to the final BTZ derivatives, directly addressing the pharmacokinetic failures of earlier DprE1 inhibitors like BTZ-043 [1]. The evidence that unsubstituted C-6 analogs lose significant anti-TB activity [2] makes this specific fluorinated building block indispensable for any SAR campaign aiming for potent and drug-like candidates.

Metabolically Stable Kinase & Ion Channel Modulators

For projects targeting kinases or ion channels where the benzothiazinone is a recognized kinase hinge-binding motif, the 6-CF3 version should be prioritized. The strong electron-withdrawing effect of the -CF3 group not only modulates the scaffold's reactivity for selective derivatization but also provides a built-in defense against rapid hepatic clearance via cytochrome P450-mediated oxidation [1]. This dual advantage makes it a superior procurement choice over the 6-methyl or unsubstituted benzothiazinones, which lack this intrinsic metabolic shield.

Anti-inflammatory Agents with Enhanced Solubility

Given that the benzothiazinone class has reported anti-inflammatory properties, the 6-CF3 core is the preferred starting point for developing new oral anti-inflammatory candidates. The patent-backed evidence of enhanced water solubility and longer human liver microsome half-life [1] directly translates to better oral absorption and a longer duration of action, two critical parameters that non-fluorinated analogs cannot match, thereby reducing the need for extensive prodrug or formulation rescue efforts in early lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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